(3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid is an organic compound with the molecular formula CHBClNO. This compound is classified as a boronic acid derivative, notable for its applications in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a key method for forming carbon-carbon bonds in pharmaceutical and materials chemistry . The structure features a boronic acid group, a chloro-substituted phenyl ring, and a piperidine-1-carbonyl moiety, contributing to its unique reactivity and versatility.
The synthesis of (3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid typically involves several key steps:
The synthesis can be fine-tuned by adjusting variables such as temperature, solvent choice, and catalyst concentration to optimize yield and selectivity. Flow chemistry has also emerged as a modern approach to improve reaction control and scalability .
The molecular structure of (3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid can be represented as follows:
The compound's molecular weight is approximately 245.62 g/mol. The presence of multiple functional groups allows for diverse reactivity patterns in synthetic applications .
(3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid participates primarily in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction typically involves:
The efficiency of these reactions can be significantly influenced by factors such as the choice of base, solvent, and temperature. For instance, strong bases like sodium hydroxide or potassium carbonate are commonly used to facilitate transmetalation .
The mechanism underlying the action of (3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid in chemical reactions involves several steps:
The stability and reactivity are influenced by environmental conditions such as pH and temperature; optimal conditions enhance reaction rates and yields .
Relevant data indicate that this compound exhibits stability under controlled conditions but may hydrolyze in aqueous environments if not properly managed .
(3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid finds extensive applications across various fields:
Boronic acids have revolutionized targeted drug design due to their unique capacity for reversible covalent interactions with biological nucleophiles. This property stems from boron’s electron-deficient nature, enabling it to act as a Lewis acid and form dynamic complexes with hydroxyl or amine groups in enzyme active sites. The clinical validation of boronic acid therapeutics began with the proteasome inhibitor bortezomib (FDA-approved in 2003 for multiple myeloma), which exploits boron’s affinity for the catalytic threonine residue of the 20S proteasome [1] [7]. Subsequent approvals—including the oral proteasome inhibitor ixazomib (2015) and the β-lactamase inhibitor vaborbactam (2017)—highlight boron’s versatility in addressing diverse disease targets. Modern applications extend beyond oncology to antimicrobials, anti-inflammatories, and metabolic regulators, leveraging boronic acids’ tunable electronic properties and metabolic stability [1] [4] [7].
Table 1: Clinically Significant Boronic Acid-Based Therapeutics
Compound | Therapeutic Category | Key Structural Feature | Target |
---|---|---|---|
Bortezomib | Antineoplastic | Dipeptidyl boronic acid | 20S Proteasome |
Ixazomib | Antineoplastic | N-Dipeptidyl boronic acid | 20S Proteasome |
Vaborbactam | Antibiotic adjunct | Cyclic boronic acid | Serine β-lactamases |
Crisaborole | Anti-inflammatory | Benzoxaborole | Phosphodiesterase-4 (PDE4) |
The compound (3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid (CAS: 957120-47-7) exemplifies strategic molecular design integrating three pharmacophoric elements:
Table 2: Functional Roles of Substituents in the Target Compound
Structural Element | Chemical Function | Biological Relevance |
---|---|---|
Arylboronic acid (B(OH)₂) | Lewis acid; Suzuki coupling handle | Reversible covalent binding to enzymes |
Meta-chlorine (Cl) | Electron-withdrawing group; Halogen bond donor | Tunes boron electrophilicity; Enables C-C coupling |
Piperidine-1-carbonyl (CONC₅H₁₀) | Hydrogen-bond acceptor; Lipophilic moiety | Enhances solubility and target affinity |
The bioactivity of arylboronic acids is exquisitely sensitive to substituent positioning. Meta-substitution in this compound optimizes electronic effects:
These principles underscore why this specific isomer is prioritized in proteasome inhibitor development—its balanced electronic profile facilitates both synthetic manipulation and biological interactions [6] [10].
Table 3: Influence of Substituent Position on Boronic Acid Properties
Isomer | pKa (Predicted) | Suzuki Coupling Yield (%) | Proteasome Inhibition IC₅₀ (nM) |
---|---|---|---|
3-Chloro-5-(piperidine-carbonyl) | ~7.8 | 85–92 | 4.82* |
2-Chloro-5-(piperidine-carbonyl) | ~8.2 | 65–70 | 27.75* |
4-Fluoro-3-(piperidine-carbonyl) | ~7.1 | 78–85 | 8.21* |
Data representative of structural analogs; target compound data inferred from [6] [10]. |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: